molecular formula C15H11NO3 B8164710 1-(Benzyloxy)-2-ethynyl-4-nitrobenzene

1-(Benzyloxy)-2-ethynyl-4-nitrobenzene

Cat. No.: B8164710
M. Wt: 253.25 g/mol
InChI Key: FKNMUYPZFGEIKS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-ethynyl-4-nitrobenzene is an organic compound characterized by the presence of a benzyl ether group, an ethynyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Benzyloxy)-2-ethynyl-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-ethynyl-4-nitrophenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.

    Benzyl Protection: The hydroxyl group is then protected by converting it into a benzyl ether using benzyl bromide in the presence of a base such as potassium carbonate.

    Halogen Exchange: The bromine atom is replaced with an iodine atom through a halogen exchange reaction using potassium iodide and copper(I) iodide as catalysts.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.

Chemical Reactions Analysis

1-(Benzyloxy)-2-ethynyl-4-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Benzyloxy)-2-ethynyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-ethynyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

1-(Benzyloxy)-2-ethynyl-4-nitrobenzene can be compared with similar compounds such as:

Properties

IUPAC Name

2-ethynyl-4-nitro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNMUYPZFGEIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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